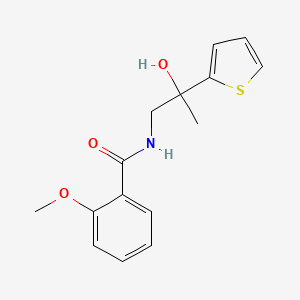
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxybenzamide is a synthetic organic compound that features a benzamide core with a thiophene ring and a hydroxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzoic acid and 2-thiophenemethanol.
Esterification: The 2-methoxybenzoic acid is esterified using an alcohol, typically methanol, in the presence of an acid catalyst to form methyl 2-methoxybenzoate.
Reduction: The ester is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Formation of the Amide: The alcohol is then reacted with 2-thiophenemethanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as borane (BH3).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Borane (BH3) in tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of N-(2-oxo-2-(thiophen-2-yl)propyl)-2-methoxybenzamide.
Reduction: Formation of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxybenzylamine.
Substitution: Formation of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-substitutedbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit bacterial growth by binding to and inhibiting essential enzymes involved in cell wall synthesis. The hydroxy and thiophene groups play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide
- N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide
- N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-phenylpropanamide
Uniqueness
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group on the benzamide core differentiates it from other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-15(18,13-8-5-9-20-13)10-16-14(17)11-6-3-4-7-12(11)19-2/h3-9,18H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRRXGCJBDJLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1OC)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2-Dimethyl-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione](/img/structure/B2604400.png)
![N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide](/img/structure/B2604401.png)
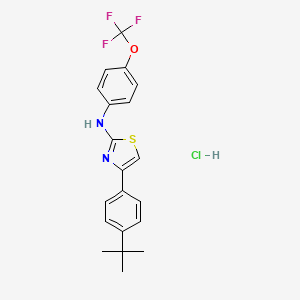
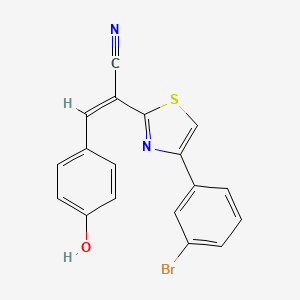
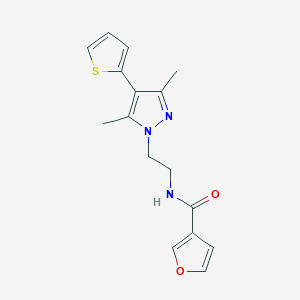
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2604409.png)
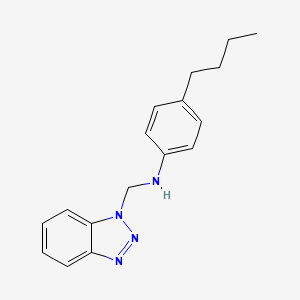


![(2,4-dichlorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2604415.png)
![1-(prop-2-enoyl)-N-{[2-(1H-pyrazol-1-yl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2604418.png)
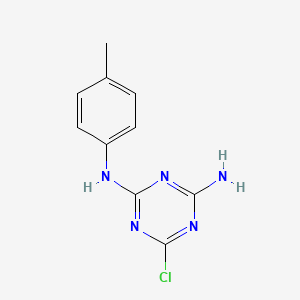

![N1-(4-chlorophenethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2604422.png)
